![molecular formula C11H20N2O2 B1520390 tert-butyl N-(1-cyano-1-ethylpropyl)carbamate CAS No. 1235441-25-4](/img/structure/B1520390.png)
tert-butyl N-(1-cyano-1-ethylpropyl)carbamate
Overview
Description
“tert-butyl N-(1-cyano-1-ethylpropyl)carbamate” is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 . It is used for research purposes .
Synthesis Analysis
The synthesis of tert-butyl carbamates, which are similar to the compound , is often conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular structure of “tert-butyl N-(1-cyano-1-ethylpropyl)carbamate” consists of 11 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
The Boc group in tert-butyl carbamates is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Scientific Research Applications
Organic Synthesis and Chemical Intermediates
- Enantioselective Synthesis : An important application is in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, serving as a crucial intermediate. Its use demonstrates the potential for creating structurally complex molecules with defined stereochemistry, useful in drug discovery and development (Ober et al., 2004).
- Metalation and Alkylation : The derivative's ability to undergo metalation between nitrogen and silicon, followed by efficient reaction with various electrophiles, showcases its versatility as a building block in the preparation of α-functionalized α-amino silanes (Sieburth et al., 1996).
Material Science
- Nanofiber Construction : In material science, a benzothiazole modified tert-butyl carbazole derivative demonstrated strong blue emissive properties. This finding is particularly relevant for the development of fluorescent sensory materials capable of detecting volatile acid vapors, indicating potential applications in chemical sensing and environmental monitoring (Sun et al., 2015).
Environmental Applications
- Fuel Oxygenates Solubility : Understanding the solubility of fuel oxygenates, including tert-butyl alcohol (TBA) and methyl tert-butyl ether (MTBE), in aqueous media is crucial for assessing the environmental fate and transport of these compounds. Research in this area provides essential data for environmental risk assessments and the development of remediation technologies (Gonzalez-Olmos & Iglesias, 2008).
Mechanism of Action
properties
IUPAC Name |
tert-butyl N-(3-cyanopentan-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-6-11(7-2,8-12)13-9(14)15-10(3,4)5/h6-7H2,1-5H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJFJTONSZBXDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1-cyano-1-ethylpropyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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